2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid
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Overview
Description
2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative known for its diverse applications in scientific research. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological effects, including anti-inflammatory, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its pharmacological properties make it a candidate for drug development, particularly for anti-inflammatory and antimicrobial agents.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response versus the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.
Pyrrolizines: Known for their pharmacological properties.
Pyrrolidine-2-one: Used in various medicinal chemistry applications.
Pyrrolidine-2,5-diones: Studied for their potential therapeutic effects.
Uniqueness
2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid stands out due to its specific structure, which imparts unique pharmacological properties. Its ability to inhibit multiple inflammatory mediators makes it a valuable compound for developing anti-inflammatory agents .
Properties
Molecular Formula |
C14H15N3O2 |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
5-anilino-2-propan-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O2/c1-9(2)13-15-8-11(12(17-13)14(18)19)16-10-6-4-3-5-7-10/h3-9,16H,1-2H3,(H,18,19) |
InChI Key |
FBHNGETWUNHIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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